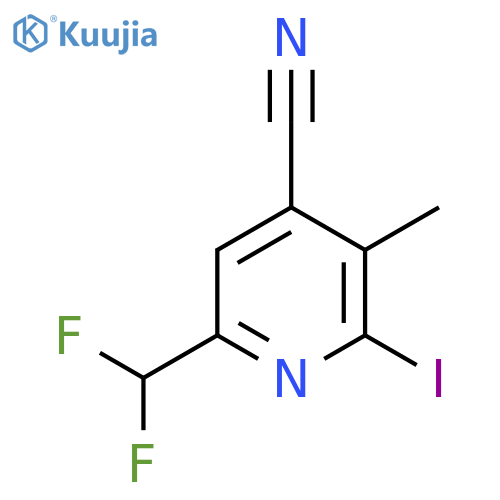

Cas no 1804730-04-8 (4-Cyano-6-(difluoromethyl)-2-iodo-3-methylpyridine)

1804730-04-8 structure

商品名:4-Cyano-6-(difluoromethyl)-2-iodo-3-methylpyridine

CAS番号:1804730-04-8

MF:C8H5F2IN2

メガワット:294.039980649948

CID:4876107

4-Cyano-6-(difluoromethyl)-2-iodo-3-methylpyridine 化学的及び物理的性質

名前と識別子

-

- 4-Cyano-6-(difluoromethyl)-2-iodo-3-methylpyridine

-

- インチ: 1S/C8H5F2IN2/c1-4-5(3-12)2-6(7(9)10)13-8(4)11/h2,7H,1H3

- InChIKey: DUSVARDZYYXBMK-UHFFFAOYSA-N

- ほほえんだ: IC1=C(C)C(C#N)=CC(C(F)F)=N1

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 225

- トポロジー分子極性表面積: 36.7

- 疎水性パラメータ計算基準値(XlogP): 2.3

4-Cyano-6-(difluoromethyl)-2-iodo-3-methylpyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029042289-1g |

4-Cyano-6-(difluoromethyl)-2-iodo-3-methylpyridine |

1804730-04-8 | 97% | 1g |

$1,534.70 | 2022-04-01 |

4-Cyano-6-(difluoromethyl)-2-iodo-3-methylpyridine 関連文献

-

Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981

-

Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155

-

Xueyan Wu,Jixi Guo,Yangjian Quan,Wei Jia,Dianzeng Jia,Yi Chen,Zuowei Xie J. Mater. Chem. C, 2018,6, 4140-4149

-

Weiwei Rong,Zheng Sun,Qing Li,Ran Liu,Taozhen Zhang,Tianyang Wang,Wenling Yang,Zhe Li,Kaishun Bi Anal. Methods, 2016,8, 2176-2184

1804730-04-8 (4-Cyano-6-(difluoromethyl)-2-iodo-3-methylpyridine) 関連製品

- 393835-65-9(5-Amino-N-acetyltryptamine)

- 924859-11-0(<br>5-(7-Methoxy-benzo[1,3]dioxol-5-ylmethyl)-4,5-dihydro-isoxazole-3-carboxyli c acid ethyl ester)

- 1902939-04-1(2-methoxy-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide)

- 1805747-85-6(4-(2-Bromopropanoyl)-2-methylphenylacetic acid)

- 1017210-11-5(4-(2,5-dimethylphenyl)butan-2-amine)

- 1691868-64-0(1-1-(2-chloro-5-fluorophenyl)-1H-1,2,3-triazol-4-ylethan-1-ol)

- 493035-82-8((4-hydroxy-2-methylphenyl)boronic acid)

- 2172057-01-9(4-(4-Hydroxypiperidin-4-yl)thiane-4-carboxylic acid)

- 147011-81-2(N3,N5-Dimethyl-1H-pyrazole-3,5-dicarboxamide)

- 2418727-99-6(5-Ethynyl-2-methyl-3-[(piperazin-1-yl)methyl]phenyl sulfurofluoridate)

推奨される供給者

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量